5-Bromo-2-cyclobutylthiazole
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Overview
Description
5-Bromo-2-cyclobutylthiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclobutylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclobutylthiazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyclobutylthiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-cyclobutylthiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving thiazole derivatives.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine atom and cyclobutyl group contribute to the compound’s binding affinity and specificity towards its targets . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
5-Bromo-2-arylthiazoles: These compounds have similar structures but with different aryl groups at the 2-position.
2-Cyclobutylthiazoles: These compounds lack the bromine substitution at the 5-position.
Thiazole Derivatives: Various thiazole derivatives with different substituents at the 2- and 5-positions.
Uniqueness: 5-Bromo-2-cyclobutylthiazole is unique due to the presence of both a bromine atom and a cyclobutyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-bromo-2-cyclobutyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-6-4-9-7(10-6)5-2-1-3-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRCDVGIJTNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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